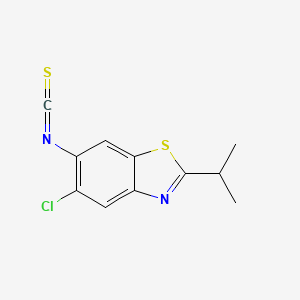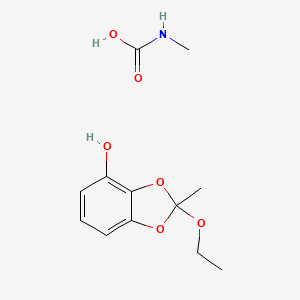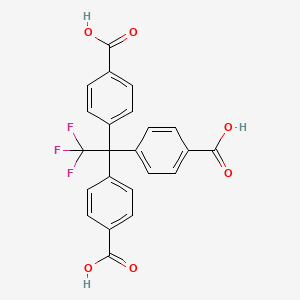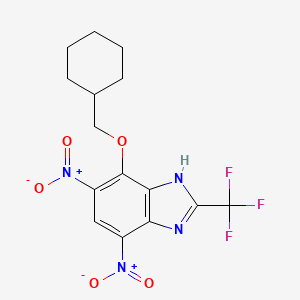
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole typically involves the reaction of 5-chloro-2-(propan-2-yl)-1,3-benzothiazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the isothiocyanate group to an amine or other reduced forms.
Substitution: The chlorine atom in the benzothiazole ring can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The isothiocyanate group is known to react with nucleophilic sites in proteins and other biomolecules, potentially disrupting their function.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group, which may result in different reactivity and biological activity.
6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Similar structure but without the chlorine atom, which could affect its chemical properties and applications.
Uniqueness
5-Chloro-6-isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of both the chlorine and isothiocyanate groups, which can impart distinct reactivity and potential biological activities compared to other benzothiazole derivatives.
Properties
CAS No. |
58460-05-2 |
|---|---|
Molecular Formula |
C11H9ClN2S2 |
Molecular Weight |
268.8 g/mol |
IUPAC Name |
5-chloro-6-isothiocyanato-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H9ClN2S2/c1-6(2)11-14-9-3-7(12)8(13-5-15)4-10(9)16-11/h3-4,6H,1-2H3 |
InChI Key |
YBFVJPXUMFOEOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)





![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)

![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
